Iolopride I-123
Iolopride I-123
Iolopride I-123 is a radiopharmaceutical containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM) labeled with the radionuclide iodine I 123 with dopamine receptor-binding and radioisotopic activities. Upon administration, iodine I 123 iodobenzamide binds to dopamine D2/D3 receptors; subsequently, tissues expressing these receptors can be visualized using single photon emission computed tomography (SPECT). Dopamine receptors are a class of metabotropic G protein-coupled receptors found in the central nervous system (CNS) and neuroendocrine tumors such as pheochromocytoma and paraganglioma.
Brand Name:
Vulcanchem
CAS No.:
113716-48-6
VCID:
VC20868911
InChI:
InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4
SMILES:
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Molecular Formula:
C15H21IN2O3
Molecular Weight:
400.24 g/mol
Iolopride I-123
CAS No.: 113716-48-6
Cat. No.: VC20868911
Molecular Formula: C15H21IN2O3
Molecular Weight: 400.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Iolopride I-123 is a radiopharmaceutical containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM) labeled with the radionuclide iodine I 123 with dopamine receptor-binding and radioisotopic activities. Upon administration, iodine I 123 iodobenzamide binds to dopamine D2/D3 receptors; subsequently, tissues expressing these receptors can be visualized using single photon emission computed tomography (SPECT). Dopamine receptors are a class of metabotropic G protein-coupled receptors found in the central nervous system (CNS) and neuroendocrine tumors such as pheochromocytoma and paraganglioma. |
|---|---|
| CAS No. | 113716-48-6 |
| Molecular Formula | C15H21IN2O3 |
| Molecular Weight | 400.24 g/mol |
| IUPAC Name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |
| Standard InChI | InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |
| Standard InChI Key | CANPFCFJURGKAX-SCBSARHOSA-N |
| Isomeric SMILES | CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |
| SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
| Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator